molecular formula C9H16O2 B14412859 2-(2-Methoxyethyl)-2-methylcyclopentan-1-one CAS No. 86029-84-7

2-(2-Methoxyethyl)-2-methylcyclopentan-1-one

Cat. No.: B14412859
CAS No.: 86029-84-7
M. Wt: 156.22 g/mol
InChI Key: FSVVHZLZUGVMGG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-2-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-2-methylcyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The methoxyethyl group may enhance its binding affinity to target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A hydroxyether with similar functional groups but different structural arrangement.

    2-Methoxyethyl acetate: An ester with a methoxyethyl group.

    2-Methoxyethylamine: An amine with a methoxyethyl group.

Uniqueness

2-(2-Methoxyethyl)-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure combined with the methoxyethyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

86029-84-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methoxyethyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C9H16O2/c1-9(6-7-11-2)5-3-4-8(9)10/h3-7H2,1-2H3

InChI Key

FSVVHZLZUGVMGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)CCOC

Origin of Product

United States

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